3(2H)-Benzofuranone, 6,7-dihydroxy-
Description
Historical Context and Significance of Benzofuranone Derivatives in Chemical Research
Benzofuranone derivatives have a rich history in chemical research, largely due to their widespread presence in nature and their diverse pharmacological activities. nih.govrsc.org These compounds are recognized for their roles in the development of new therapeutic agents, with activities including antitumor, antibacterial, antioxidant, and antiviral effects. nih.govnih.gov The core benzofuranone structure, a fusion of a benzene (B151609) and a furanone ring, has served as a versatile scaffold for the synthesis of complex molecules. wikipedia.org Research has continually unveiled new methods for constructing the benzofuran (B130515) ring, highlighting the ongoing importance of this class of compounds in medicinal chemistry. rsc.org The exploration of benzofuranone derivatives has led to the discovery of compounds with potential applications against a variety of diseases, cementing their significance in the field. nih.gov
Structural Elucidation of 3(2H)-Benzofuranone, 6,7-dihydroxy-
The precise structure of 6,7-dihydroxy-3(2H)-benzofuranone has been determined through various analytical techniques. Its molecular formula is C8H6O4, and it has a molecular weight of 166.13 g/mol . epa.gov The structural confirmation of benzofuranone derivatives, in general, relies on spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. researchgate.net For instance, the IR spectra of similar aurone (B1235358) derivatives show characteristic absorptions for the α,β-unsaturated ketone system. researchgate.net X-ray crystallography provides definitive proof of the three-dimensional structure, revealing bond lengths, angles, and intermolecular interactions. mdpi.com The IUPAC name for this compound is 6,7-dihydroxy-1-benzofuran-3(2H)-one. epa.gov
Table 1: Physicochemical Properties of 3(2H)-Benzofuranone, 6,7-dihydroxy-
| Property | Value | Source |
| Molecular Formula | C8H6O4 | epa.gov |
| Molecular Weight | 166.13 g/mol | epa.gov |
| IUPAC Name | 6,7-dihydroxy-1-benzofuran-3(2H)-one | epa.gov |
| CAS Number | 6272-27-1 | epa.gov |
Classification and Relationship to Natural Products and Related Aurone Scaffolds
3(2H)-Benzofuranone, 6,7-dihydroxy- belongs to the benzofuranone class of heterocyclic compounds. wikipedia.org This class is a subset of the larger family of flavonoids, which are secondary metabolites found in plants. nih.gov Specifically, this compound is closely related to aurones, a type of flavonoid characterized by a (Z)-2-benzylidene-3(2H)-benzofuranone core structure. nih.gov Aurones are known for imparting yellow colors to flowers like snapdragons and dahlias. nih.gov The biosynthesis of aurones involves the conversion of chalcones, another class of flavonoids. nih.gov The structural similarity of 6,7-dihydroxy-3(2H)-benzofuranone to the core of aurones suggests its potential as a precursor or a related compound in biosynthetic pathways. The study of such relationships is crucial for understanding the natural diversity and biological roles of these compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-2-1-4-6(10)3-12-8(4)7(5)11/h1-2,9,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCVQNIRWDINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064191 | |
| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
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Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-27-1 | |
| Record name | 6,7-Dihydroxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-27-1 | |
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| Record name | 6,7-Dihydroxycoumaranone | |
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| Record name | 6,7-Dihydroxycoumaranon | |
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| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
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| Record name | 3(2H)-Benzofuranone, 6,7-dihydroxy- | |
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| Record name | 6,7-dihydroxy-2H-benzofuran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6,7-DIHYDROXYCOUMARANONE | |
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Synthetic Methodologies for 3 2h Benzofuranone, 6,7 Dihydroxy and Its Derivatives
General Synthetic Approaches to Benzofuranone Ring Systems
The construction of the benzofuranone ring is typically achieved through the formation of the five-membered furanoid ring onto a pre-existing benzene (B151609) derivative. A classical and widely utilized strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound, such as an α-phenoxyacetic acid derivative, often via a Friedel–Crafts-type condensation. nsf.gov This approach is particularly effective when the regiochemical outcome is unambiguous, for instance, when only one ortho position on the phenol (B47542) ring is available for cyclization. nsf.gov
More contemporary methods have introduced greater versatility and efficiency. Transition-metal catalysis, particularly with palladium, rhodium, and iron, has enabled novel pathways. nih.govnih.govresearchgate.net For example, palladium-catalyzed intramolecular C-O bond formation from corresponding phenylacetic acids has been developed. Rhodium-catalyzed C-H functionalization and annulation of N-aryloxyacetamides with alkynes also provides a route to the benzofuran-3(2H)-one scaffold.
Cascade or domino reactions offer an elegant approach to building molecular complexity in a single pot. One such method involves a Diels-Alder reaction between a 3-hydroxy-2-pyrone and a suitably substituted nitroalkene. nsf.gov This is followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol intermediate bearing a tethered ester, which then cyclizes to the benzofuranone product. nsf.gov This strategy allows for the regioselective preparation of benzofuranones with programmable substitution patterns at any position. nsf.gov
Other notable methods include:
The base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. nih.gov
Iron(III)-catalyzed intramolecular cyclization of electron-rich aryl ketones, which forms the C-O bond via direct oxidative aromatic coupling. nih.gov
Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. nih.gov
Specific Synthesis of 3(2H)-Benzofuranone, 6,7-dihydroxy- Scaffold
While numerous general methods exist, the specific synthesis of the 3(2H)-Benzofuranone, 6,7-dihydroxy- scaffold (also known as 6,7-dihydroxycoumaranone) is less commonly detailed in the literature. However, a chemically sound pathway can be proposed based on established reactions, particularly the Friedel-Crafts acylation followed by intramolecular cyclization.
The logical starting material for this scaffold is pyrogallol (B1678534) (1,2,3-trihydroxybenzene) or a protected version thereof. The synthesis would proceed via two key steps:
Friedel-Crafts Acylation: The pyrogallol ring is first acylated using an appropriate two-carbon electrophile. Chloroacetyl chloride is a suitable reagent for this transformation, which is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). sigmaaldrich.com The reaction introduces a chloroacetyl group onto the aromatic ring. Due to the directing effects of the hydroxyl groups, acylation is expected to occur at the 4-position of the pyrogallol ring.
Intramolecular Cyclization: The resulting 1-(2-chloroacetyl)benzene-3,4,5-triol intermediate is then treated with a base. The base facilitates the deprotonation of one of the phenolic hydroxyl groups (likely at the ortho position to the acyl group), which then acts as a nucleophile, displacing the chloride to form the five-membered furanone ring. A similar base-catalyzed cyclization is reported in a patent for the synthesis of a related 4,6-dihydroxy isomer from phloroglucinol. google.com
This sequence provides a direct and classical route to the desired 6,7-dihydroxy-substituted benzofuranone core.
Derivatization Strategies and Stereochemical Control
Further functionalization of the benzofuranone scaffold is crucial for developing derivatives with specific properties. Strategies focus on modifying the C2 position, altering substituents on the aromatic ring, and controlling the stereochemical outcome of these transformations.
The C2 position of the 3(2H)-benzofuranone ring is a common site for derivatization, as it is adjacent to the carbonyl group and readily functionalized. A variety of methods have been developed to install substituents at this position, often creating a quaternary stereocenter.
One powerful approach is a one-pot, three-component reaction using salicylaldehydes, cyclopropanols, and alkyl alcohols, catalyzed by Rh(III). researchgate.net This method proceeds through C-H and C-C bond activation and a cascade annulation to generate 2,2-disubstituted benzofuran-3(2H)-ones with a tetrasubstituted carbon stereocenter. researchgate.net
Another strategy involves the domino Friedel-Crafts/lactonization reaction of polyphenols with electrophiles like diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate. nih.gov This allows for the synthesis of 3,3-disubstituted-3H-benzofuran-2-ones, which are tautomers of 2,2-disubstituted 3(2H)-benzofuranones, decorated with hydroxyl groups on the aromatic ring. nih.gov
The table below summarizes selected findings on the modification at the 2-position.
| Method | Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Cascade Annulation | Salicylaldehyde, Cyclopropanol, Alkyl Alcohol | Rh(III) catalyst | 2,2-disubstituted benzofuran-3(2H)-ones | researchgate.net |
| Domino Friedel-Crafts/Lactonization | Polyphenol, Diethyl Ketomalonate | TiCl₄ | 3,3-disubstituted-3H-benzofuran-2-ones | nih.gov |
| Chalcone (B49325) Rearrangement | 2-Hydroxychalcones | p-TsOH in (CF₃)₂CHOH | 3-Formylbenzofurans (from 2-substituted intermediates) | nih.gov |
Altering the substitution pattern on the aromatic portion of the benzofuranone core is essential for tuning the molecule's electronic and steric properties. The regioselectivity of these modifications is a key challenge.
The Diels-Alder based cascade reaction mentioned earlier provides excellent control, allowing for the synthesis of benzofuranones with programmable substitution at any position by selecting the appropriately substituted 3-hydroxy-2-pyrone. nsf.govoregonstate.edu For example, this method has been used to prepare 5,6-disubstituted benzofurans, a pattern that is often difficult to obtain as a single regioisomer using standard condensation reactions. oregonstate.edu
Halogenation of the benzofuran (B130515) ring is another common modification, often accomplished through standard electrophilic aromatic substitution reactions. The introduction of halogen atoms like bromine or chlorine can significantly influence the biological activity of the resulting derivatives. nih.gov
The table below illustrates different approaches to achieve substituent variation.
| Method | Starting Material | Key Feature | Resulting Substitution | Reference |
|---|---|---|---|---|
| Diels-Alder Cascade | Substituted 3-hydroxy-2-pyrones | High regioselectivity | Programmable substitution at any position | nsf.govoregonstate.edu |
| Friedel-Crafts Acylation / Cyclization | Substituted Phenols (e.g., Phloroglucinol) | Based on directing groups of phenol | 4,6-Dihydroxy derivatives | google.com |
| Electrophilic Halogenation | Benzofuranone core | Standard bromination/chlorination | Halogenated aromatic ring | nih.gov |
The choice of catalyst and reaction conditions is paramount for the successful synthesis of benzofuranones, influencing yield, regioselectivity, and stereoselectivity. A wide array of catalysts has been explored.
Lewis and Brønsted Acids: Traditional Friedel-Crafts acylations and cyclizations frequently employ Lewis acids such as AlCl₃ or TiCl₄. nsf.govsigmaaldrich.comnih.gov However, these often need to be used in stoichiometric amounts. sigmaaldrich.com Brønsted acids like trifluoroacetic acid (TFA) and methanesulfonic acid are also effective, sometimes in catalytic quantities, for promoting ring closure. nsf.govorganic-chemistry.org In some cases, simply using acetic acid as the solvent can effectively catalyze the reaction. nih.gov
Transition Metals: Modern synthetic chemistry has heavily relied on transition metals. Palladium, rhodium, iron, and copper catalysts are used for various C-H activation, cross-coupling, and cyclization reactions to build the benzofuranone scaffold. nih.govnih.gov
Heterogeneous Catalysis: To improve sustainability and ease of purification, solid-supported catalysts have been developed. For instance, Fe-modified montmorillonite (B579905) K10 clay has been successfully used as a recyclable catalyst for the chloroacetylation of arenes, a key step in some benzofuranone syntheses.
Optimization studies often involve screening different catalysts, solvents, temperatures, and reaction times. For example, in the Diels-Alder cascade synthesis of benzofuranones, a screen of various Lewis and Brønsted acids found that a combination of AlCl₃ and TFA at 120°C gave optimal results. nsf.govoregonstate.edu
Advanced Analytical Methods for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 6,7-dihydroxy-3(2H)-benzofuranone. A specific reverse-phase (RP) HPLC method has been developed for its separation and analysis. np-mrd.org This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1), ensuring good peak shape and reproducibility. np-mrd.org
The separation is typically achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidic modifier like phosphoric acid. np-mrd.org The inclusion of an acid is crucial for suppressing the ionization of the phenolic hydroxyl groups, which promotes better retention and symmetric peaks on the reverse-phase column. For applications requiring compatibility with mass spectrometry (MS), the non-volatile phosphoric acid is replaced with a volatile acid, such as formic acid. np-mrd.org
This chromatographic method is highly versatile. It is scalable, allowing it to be adapted for preparative separation to isolate the compound or its impurities in larger quantities. Furthermore, the method is suitable for pharmacokinetic studies, which track the compound's absorption, distribution, metabolism, and excretion. np-mrd.org
The principles of this HPLC method can be readily transferred to Ultra-Performance Liquid Chromatography (UPLC) systems. By utilizing columns packed with smaller particles (e.g., 3 µm or less), UPLC offers significantly faster analysis times and improved resolution, making it a powerful tool for high-throughput screening and purity assessment of 6,7-dihydroxy-3(2H)-benzofuranone. np-mrd.org Commercial vendors confirm the availability of this compound with purities of 95% or higher, which is verified using these chromatographic techniques. libretexts.org
Table 1: HPLC Method Parameters for 6,7-dihydroxy-3(2H)-benzofuranone Analysis
| Parameter | Details | Source |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | np-mrd.org |
| Stationary Phase | Newcrom R1 column (Reverse-phase with low silanol activity) | np-mrd.org |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | np-mrd.org |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | np-mrd.org |
| Applications | Analytical quantification, Purity assessment, Preparative separation, Pharmacokinetics | np-mrd.org |
| UPLC Suitability | Method is adaptable for fast UPLC applications using smaller particle columns (≤3 µm) | np-mrd.org |
Advanced Spectroscopic Techniques for Structural Elucidation
While chromatography is excellent for separation, spectroscopic methods are required to confirm the chemical structure of 6,7-dihydroxy-3(2H)-benzofuranone. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework. For 6,7-dihydroxy-3(2H)-benzofuranone, ¹H NMR would reveal the number of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The aromatic protons and the methylene (B1212753) (-CH₂-) protons of the furanone ring would show characteristic signals.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Based on general chemical shift ranges, the spectrum of 6,7-dihydroxy-3(2H)-benzofuranone is expected to show signals for the carbonyl carbon (C=O) between 170-185 ppm, aromatic carbons (some attached to hydroxyl groups) between 125-150 ppm, and the aliphatic methylene carbon (-CH₂-) between 50-65 ppm. libretexts.org While specific experimental spectra for this exact isomer are not widely published, predicted spectra for closely related dihydroxy-benzofuranone structures are available and serve as a useful reference. np-mrd.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. The molecular formula of 6,7-dihydroxy-3(2H)-benzofuranone is C₈H₆O₄, corresponding to a monoisotopic mass of approximately 166.0266 g/mol . nih.govresearchgate.net In an MS experiment, this would be observed as the molecular ion peak (M⁺).
When coupled with techniques like Gas Chromatography (GC-MS) or the MS-compatible HPLC method mentioned earlier, the compound can be fragmented. The fragmentation pattern is indicative of the structure. For hydroxy-furanones, fragmentation often involves characteristic losses. imreblank.ch General fragmentation pathways for related compounds like flavonoids and other benzofuranones suggest that common neutral losses would include water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the furanone ring. nih.govresearchgate.net The analysis of these fragments helps to confirm the presence of specific functional groups and their connectivity.
X-ray Crystallography
Table 2: Key Spectroscopic Data for 6,7-dihydroxy-3(2H)-benzofuranone
| Property | Value / Expected Value | Technique | Source |
| Molecular Formula | C₈H₆O₄ | - | nih.govresearchgate.net |
| Average Mass | ~166.13 g/mol | Mass Spectrometry | researchgate.net |
| Monoisotopic Mass | ~166.0266 g/mol | Mass Spectrometry | nih.gov |
| Expected ¹³C NMR Shift (C=O) | 170 - 185 ppm | ¹³C NMR Spectroscopy | libretexts.org |
| Expected ¹³C NMR Shift (Aromatic C) | 125 - 150 ppm | ¹³C NMR Spectroscopy | libretexts.org |
| Expected ¹³C NMR Shift (Aliphatic -CH₂-) | 50 - 65 ppm | ¹³C NMR Spectroscopy | libretexts.org |
| Common Fragmentation | Loss of H₂O, CO | Mass Spectrometry | imreblank.chnih.gov |
| Crystal Structure | Data not publicly available | X-ray Crystallography | - |
Biological Activities and Pharmacological Potential of 3 2h Benzofuranone, 6,7 Dihydroxy
Antioxidant and Free Radical Scavenging Activities
The core structure of 3(2H)-Benzofuranone, particularly when substituted with hydroxyl groups, is associated with significant antioxidant and radical-scavenging capabilities. Derivatives of benzofuranone are recognized as effective radical scavengers. researchgate.net The antioxidant capacity is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP), and oxygen radical absorbance capacity (ORAC). nih.govresearchgate.netresearchgate.net
Research indicates that the antioxidant activity of such compounds is closely linked to the number and position of hydroxyl groups on the molecule. nih.gov For instance, studies on benzofuranone derivatives have demonstrated their ability to scavenge DPPH free radicals in a concentration-dependent manner. nih.gov Specifically, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, which are structurally related to the subject compound, have been identified and studied for their biological activities. researchgate.netnih.gov
Table 1: Antioxidant Activity of Benzofuranone Derivatives
| Compound Type | Assay | Observation | Reference |
|---|---|---|---|
| Benzofuran-2-one Derivatives | DPPH Assay & Cyclic Voltammetry | Demonstrated notable antioxidant capacity. | nih.gov |
| Benzofuranone Hydrazones | DPPH, FRAP, ORAC | Activity is dependent on the number and position of hydroxyl groups. | nih.gov |
| 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | General Biological Activity | Identified as potent inhibitors of bacterial chorismate synthase. | researchgate.netnih.gov |
Inhibition of Reactive Oxygen Species (ROS) Production
The overproduction of reactive oxygen species (ROS) is a key factor in cellular damage and inflammation. nih.gov The 6,7-dihydroxy substitution on the benzofuranone scaffold appears crucial for potent ROS suppression. Studies on related 6-hydroxy-benzofuran-3(2H)-one derivatives have shown their capacity to significantly inhibit ROS generation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net This inhibition of ROS production is a key indicator of the compound's anti-inflammatory potential. researchgate.netnih.gov The fluorescent dye CM-H2DCFDA is commonly used to quantify intracellular ROS, where a decrease in fluorescence indicates reduced ROS levels. nih.govresearchgate.net
Modulation of Oxidative Stress Pathways
Beyond direct scavenging, 3(2H)-Benzofuranone, 6,7-dihydroxy- can modulate cellular signaling pathways that respond to oxidative stress. A primary pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govmdpi.com Under normal conditions, Nrf2 is bound in the cytoplasm; however, upon exposure to oxidative stress, it translocates to the nucleus. nih.gov In the nucleus, Nrf2 activates the transcription of antioxidant genes, including HO-1, which provides cytoprotection against oxidative damage. mdpi.comnih.govmdpi.com Studies on structurally similar flavonoids have demonstrated that they can promote HO-1 expression through Nrf2 nuclear translocation, thereby protecting cells from hypoxia-induced neurotoxicity and oxidative stress. mdpi.comfrontiersin.org This mechanism suggests that benzofuranone derivatives may exert their protective effects not just by neutralizing radicals directly, but by upregulating the cell's own antioxidant defense systems. nih.gov
Anti-inflammatory Effects and Immunomodulation
The antioxidant properties of benzofuranone derivatives are intrinsically linked to their anti-inflammatory effects, as oxidative stress is a major trigger for inflammatory responses. mdpi.com Aurones, a class of compounds to which 2-benzylidenebenzofuran-3(2H)-ones belong, are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. researchgate.net Research has demonstrated that various benzofuranoid derivatives can inhibit inflammatory responses in human neutrophils. nih.gov
Suppression of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-8)
A key mechanism of anti-inflammatory action is the ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are central to the inflammatory cascade. mdpi.com Research on ascofuranone (B1665194), a complex benzofuranone derivative, showed it effectively suppressed the mRNA expression of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage cells. plos.org Similarly, certain trihydroxyflavones, which share structural similarities, significantly downregulate the gene expression of IL-1β and IL-6. mdpi.com This ability to inhibit the production of key inflammatory mediators at the transcriptional level is a hallmark of potent anti-inflammatory agents. plos.orgnih.gov
Table 2: Effect on Pro-inflammatory Cytokine Expression
| Compound/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| Ascofuranone | RAW 264.7 Macrophages | Suppressed mRNA expression of TNF-α, IL-6, and IL-1β. | plos.org |
| 6,3´,4´- and 7,3´,4´-Trihydroxyflavone | RAW 264.7 Macrophages | Significantly downregulated gene expression of IL-1β and IL-6. | mdpi.com |
| Androgens / Hydroxyflutamide | hFOB/AR-6 Osteoblastic Cells | Inhibited constitutive and TNF-α/IL-1β-stimulated IL-6 mRNA and protein production. | nih.gov |
| Azaphilones | - | Inhibited TNF-α-induced NFκB phosphorylation. | nih.gov |
Inhibition of Inflammatory Pathway Activation (e.g., NF-κB, AP-1)
The expression of pro-inflammatory cytokines is largely controlled by upstream transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator protein-1 (AP-1). plos.org The inhibition of these pathways is a critical target for anti-inflammatory therapies. Studies have shown that benzofuranone derivatives can effectively block these signaling cascades. For example, ascofuranone was found to inhibit the nuclear translocation of both NF-κB and AP-1 from the cytosol in LPS-stimulated macrophages. plos.org This action prevents these transcription factors from binding to DNA and initiating the expression of inflammatory genes. The inhibition of NF-κB activation has been identified as a key mechanism for the anti-inflammatory and potential antimetastatic effects of related dihydroxy-substituted compounds. nih.gov This inhibition can occur through the suppression of IκB phosphorylation, a crucial step that keeps NF-κB inactive in the cytoplasm. plos.org
Attenuation of Cellular Adhesion Processes (e.g., Monocyte-Epithelial Cell Adhesion)
The recruitment of immune cells, such as monocytes, to the site of inflammation is a critical step in the inflammatory process and in the pathogenesis of diseases like atherosclerosis. This process involves the adhesion of monocytes to endothelial cells lining the blood vessels. nih.govnih.gov Significantly, benzofuran-3(2H)-one derivatives have demonstrated a potent inhibitory effect on the TNF-α-induced adhesion of monocytes to colon epithelial cells. researchgate.net This suggests that the compound can interfere with the cell-to-cell interactions that perpetuate inflammatory conditions. The mechanism for this attenuation can involve the suppression of endothelial adhesion molecules, such as VCAM-1, which are crucial for capturing monocytes from the bloodstream. nih.gov
Anticancer and Antineoplastic Properties
Benzofuran (B130515) derivatives have demonstrated notable potential as anticancer agents, exhibiting mechanisms that target core processes of cancer cell survival and proliferation. nih.gov
Induction of Apoptosis in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. jbtr.or.kr Derivatives of the benzofuranone scaffold have been shown to trigger this process in various cancer cell lines.
For instance, a novel benzofuran-isatin conjugate, compound 5a (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), has been reported to induce apoptosis in a dose-dependent manner in SW620 and HT29 colorectal cancer cells. nih.gov This pro-apoptotic activity is associated with the upregulation of the tumor suppressor p53, the pro-apoptotic protein Bax, and cytochrome c. nih.gov Concurrently, a decrease in the anti-apoptotic protein Bcl-xl and a reduction in the mitochondrial membrane potential were observed, suggesting the involvement of the mitochondria-dependent apoptosis pathway. nih.gov
Similarly, the compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), which shares a similar mechanism of inducing apoptosis, has been shown to be effective against adult T-cell leukemia (ATL) cells. nih.gov DCQ treatment led to an upregulation of p53 and p21 proteins, which are crucial for cell cycle arrest and apoptosis, and a downregulation of the anti-apoptotic protein Bcl-2α. nih.gov
Furthermore, another benzofuran derivative, BL-038, has been found to induce apoptosis in human chondrosarcoma cells. mdpi.com This effect is mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, a family of enzymes central to the execution of apoptosis. mdpi.com
A new benzo nih.govresearchgate.netoxepino[3,2-b] pyridine (B92270) derivative, MPOBA, has also demonstrated the ability to induce apoptosis in canine mammary cancer cell lines. mdpi.com This was evidenced by an increase in the percentage of apoptotic cells in a dose- and time-dependent manner, as confirmed by flow cytometry analysis. mdpi.com
Inhibition of Cell Proliferation and Viability
In addition to inducing apoptosis, benzofuranone derivatives have been shown to inhibit the proliferation and viability of cancer cells.
The benzofuran-isatin conjugate, Compound 5a, exhibited a dose-dependent inhibition of cell viability in both HT29 and SW620 colorectal cancer cell lines. nih.gov This compound also hindered the colony formation ability of these cells, further demonstrating its anti-proliferative effects. nih.gov
Studies on a series of benzofuran derivatives fused with imidazole (B134444) and quinazolinone scaffolds revealed that most of these hybrid compounds successfully inhibited the growth of human breast cancer (MCF-7) cells. nih.gov
Furthermore, research on 3-acyl-5-hydroxybenzofuran derivatives has indicated their anti-proliferative effects against human breast cancer MCF-7 cells. mdpi.com The compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) also induced growth inhibition in a dose-dependent manner in both HTLV-1 positive and negative malignant T-cells. nih.gov
Antileishmanial and Antiparasitic Activities
The benzofuranone scaffold has also been investigated for its potential against parasitic diseases, particularly leishmaniasis.
Inhibition of Parasite Growth (e.g., Leishmania major, L. donovani)
A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives have demonstrated significant antileishmanial activity. nih.govasm.orgnih.gov Specifically, analogues with a 5-nitroimidazole moiety exhibited prominent activity against Leishmania major promastigotes. nih.govasm.orgnih.gov
Further investigation revealed that these compounds were even more potent against Leishmania donovani axenic amastigotes, showing a 17- to 88-fold superior activity compared to their effect on L. major. nih.govnih.gov One particular derivative, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n), displayed the highest activity against L. donovani with a 50% inhibitory concentration (IC50) of 0.016 μM. nih.govasm.orgnih.gov
The importance of the benzofuranone oxygen in this antileishmanial activity was highlighted when substitution with an indanone moiety resulted in a significantly less active compound. researchgate.netnih.gov
Bioactivation by Nitroreductase Enzymes (NTR1, NTR2)
The mechanism of action for the antileishmanial activity of these benzofuranone derivatives appears to involve bioactivation by parasitic enzymes. nih.govasm.org Studies have shown that the 5-nitroimidazole compounds are predominantly bioactivated by nitroreductase 1 (NTR1), while the 4-nitroimidazole (B12731) analogues are activated by both NTR1 and NTR2. nih.govasm.orgnih.gov
This bioactivation is believed to produce cytotoxic nitroso and hydroxylamine (B1172632) metabolites, which are detrimental to the Leishmania parasite. nih.govasm.orgnih.gov It is hypothesized that these metabolites disrupt DNA and inhibit cell wall protein synthesis by generating reactive oxygen species. researchgate.netnih.gov
Antimalarial Activity
Derivatives of 3(2H)-benzofuranone have also been evaluated for their potential in combating malaria. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their activity against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govresearchgate.net
The results indicated that 5-nitroimidazole and 4-nitroimidazole analogues were particularly effective against the resistant K1 strain. nih.govnih.gov In contrast, 5-nitrofuran and 5-nitrothiophene derivatives showed greater potency against the drug-sensitive 3D7 strain. nih.govnih.gov
Among the synthesized compounds, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (compound 5h) demonstrated the highest activity against the K1 strain, with an IC50 of 0.654 nM. nih.govnih.govresearchgate.net For the 3D7 strain, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) was the most potent, with an IC50 of 0.28 μM. nih.govnih.govresearchgate.net
The importance of the oxygen atom in the benzofuranone moiety for antimalarial activity has also been noted, similar to its role in antileishmanial effects. nih.gov
Neuroprotective Potential and Anti-Alzheimer's Disease Activity
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has led researchers to explore multi-target compounds. Derivatives of 3(2H)-Benzofuranone, 6,7-dihydroxy- have shown promise in this area by targeting key enzymes involved in the disease's pathology.
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy in the symptomatic treatment of Alzheimer's disease. A study on a series of 3-arylbenzofuranone derivatives identified a compound with the 6,7-dihydroxy-benzofuranone core as a potent inhibitor of AChE. Specifically, 6,7-Dihydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone (Compound 20) demonstrated significant anti-acetylcholinesterase activity with an IC₅₀ value of 0.089 ± 0.01 μM. This potency is comparable to the well-established Alzheimer's drug, donepezil, which has an IC₅₀ of 0.059 ± 0.003 μM nih.gov.
Table 1: Acetylcholinesterase Inhibitory Activity of 6,7-Dihydroxy-3-arylbenzofuranone Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound (Donepezil) IC₅₀ (µM) |
| 6,7-Dihydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone (Compound 20) | Acetylcholinesterase (AChE) | 0.089 ± 0.01 nih.gov | 0.059 ± 0.003 nih.gov |
This interactive table provides a summary of the cholinesterase inhibitory activity.
Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for neurodegenerative diseases and depression nih.gov. The same study that investigated the cholinesterase inhibitory activity of 3-arylbenzofuranone derivatives also evaluated their potential to inhibit MAO nih.gov. While the study highlights the synthesis and evaluation of these derivatives for MAO inhibition, specific IC₅₀ values for 6,7-Dihydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone against MAO-A and MAO-B were not explicitly detailed in the abstract or available snippets. Further investigation of the full research article would be necessary to ascertain these specific values.
Antiplatelet Aggregation Activity
Currently, there is a lack of specific studies investigating the antiplatelet aggregation activity of 3(2H)-Benzofuranone, 6,7-dihydroxy-. However, research into other classes of heterocyclic compounds has highlighted the potential for such molecules to interfere with platelet function. For instance, certain 2,3-diaryl-6,7-dihydro-5H-1,4-diazepines have been found to exhibit antiplatelet properties, potentially by affecting the arachidonic acid pathway. nih.gov Similarly, some novel 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives have shown inhibitory effects on platelet aggregation induced by arachidonic acid. ekb.eg These findings in different heterocyclic systems suggest that the potential antiplatelet activity of benzofuranone derivatives warrants further investigation, although no direct evidence for 3(2H)-Benzofuranone, 6,7-dihydroxy- is currently available.
Antimicrobial and Herbicidal Activities
The benzofuran scaffold is a common motif in compounds exhibiting a wide spectrum of antimicrobial and herbicidal properties. nih.govijper.org While direct studies on 3(2H)-Benzofuranone, 6,7-dihydroxy- are not extensively documented, research on its derivatives and related compounds provides a basis for understanding its potential in these areas.
The antibacterial potential of benzofuran derivatives has been a significant area of research. Although specific data for 3(2H)-Benzofuranone, 6,7-dihydroxy- is not available, studies on related compounds have shown notable activity. For example, certain synthetic aurone (B1235358) derivatives, which share the benzofuranone core, have demonstrated high antibacterial activity, particularly against Gram-positive bacteria. nih.gov One study on a synthetic aurone derivative, (Z)-2-(4-Benzyloxy-3-methoxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one, highlighted its efficacy against Gram-positive bacteria. nih.gov Another related compound, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), exhibited potent antibacterial activity against both Gram-positive strains like MRSA and MSSA, and the Gram-negative bacterium P. aeruginosa. nih.gov
Some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have also been reported to be effective against Gram-positive bacteria. researchgate.net The introduction of halogen atoms into the benzofuran structure has been shown to influence antimicrobial activity, with some halogenated derivatives being active against Gram-positive cocci. researchgate.net
Table 1: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference |
| (Z)-2-(4-Benzyloxy-3-methoxybenzylidene)-4,6-dihydroxybenzofuran-3(2H)-one | Gram-positive bacteria | High antibacterial activity | nih.gov |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | MRSA, MSSA, P. aeruginosa | Potent antibacterial activity | nih.gov |
| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Gram-positive bacteria | Effective antibacterial activity | researchgate.net |
This table presents data for compounds structurally related to 3(2H)-Benzofuranone, 6,7-dihydroxy-, as direct data for the specified compound is not available.
The antifungal potential of the benzofuran nucleus is well-established, with numerous derivatives showing efficacy against a range of fungal pathogens. nih.govnih.gov While specific antifungal studies on 3(2H)-Benzofuranone, 6,7-dihydroxy- are lacking, research on related structures provides valuable insights. For instance, methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate demonstrated antifungal activity. researchgate.net The introduction of halogens into the benzofuran ring has been noted to confer antifungal properties in some derivatives. researchgate.net
Furthermore, certain 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol have been found to be effective against fungi. researchgate.net A study on benzofuro[6,7-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones revealed that many of these compounds exhibited potent antifungal activity against Candida and Aspergillus species, as well as Cryptococcus neoformans. epa.gov
Table 2: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference |
| Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate | Not specified | Antifungal activity | researchgate.net |
| 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol | Fungi | Effective antifungal activity | researchgate.net |
| Benzofuro[6,7-d]thiazoles and 6-arylaminobenzo[d]thiazole-4,7-diones | Candida spp., Aspergillus spp., Cryptococcus neoformans | Potent antifungal activity | epa.gov |
This table presents data for compounds structurally related to 3(2H)-Benzofuranone, 6,7-dihydroxy-, as direct data for the specified compound is not available.
Information regarding the specific herbicidal effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- against dicotyledonous plants is not available in the reviewed literature. However, the broader class of benzofuran derivatives has been explored for herbicidal properties. For example, a series of N-(2,2-dimethyl-7-alkoxy-2,3-dihydro-benzofuran-5-yl)-2-(4-aryloxyphenoxy)propionamides were designed and evaluated for their herbicidal activity, showing excellent and selective effects against monocotyledonous grasses. While this study focused on monocots, it highlights the potential of the benzofuran scaffold in developing herbicidal agents.
Another study focused on 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazin-6-yl)isoindoline-1,3-diones, which are structurally distinct but share a heterocyclic core, and found that some of these compounds possess commercial levels of herbicidal activity. One compound, in particular, demonstrated IC50 values for the dicotyledonous plant velvetleaf (Abutilon theophrasti) that were comparable to a commercial herbicide. This suggests that related chemical structures may have activity against dicotyledonous plants, but further research is needed to determine if 3(2H)-Benzofuranone, 6,7-dihydroxy- possesses similar properties.
Mechanisms of Action and Molecular Interactions
Specific Molecular Target Identification
Research has identified several molecular targets for derivatives and analogs of 6,7-dihydroxy-3(2H)-benzofuranone. While direct target identification for the specific parent compound is still under investigation, studies on closely related benzofuranone structures provide significant insights. For instance, derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have been shown to possess antiplasmodial activity, suggesting that molecular components within the Plasmodium falciparum parasite are specific targets. nih.gov The benzofuranone core is considered essential for the high potency of these compounds. nih.gov
Furthermore, some benzofuranone derivatives are believed to exert their effects by binding to metal ions, which can in turn affect various cellular processes, including the cell cycle. cymitquimica.com The ability to interact with and inhibit the function of specific proteins is a key aspect of the mechanism of action for this class of compounds.
Enzyme Inhibition Mechanisms
Chorismate Synthase
Derivatives of 6,7-dihydroxy-3(2H)-benzofuranone, specifically 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, have been identified as potent inhibitors of bacterial chorismate synthase. nih.gov This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. nih.gov The inhibition of chorismate synthase disrupts this vital pathway, leading to antimicrobial effects. The 2'-hydroxy-4'-pentoxy analogue of this benzofuranone derivative is a particularly potent inhibitor of Streptococcus pneumoniae chorismate synthase. nih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, genomic stability, and programmed cell death. wikipedia.orgnih.gov Overactivation of PARP-1 can deplete cellular energy stores and lead to cell death. While direct inhibition by 6,7-dihydroxy-3(2H)-benzofuranone is not explicitly detailed, the broader class of benzofuranones has been investigated for PARP-1 inhibitory activity. nih.gov PARP-1 inhibitors often work by competing with the binding of NAD+, the substrate for the enzyme. nih.gov The therapeutic potential of PARP-1 inhibition is significant in conditions like cancer and diabetic complications. nih.govnih.gov
Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin (B1238610) biosynthesis. nih.gov Derivatives of 6,7-dihydroxy-3(2H)-benzofuranone, particularly aurones (Z-benzylidenebenzofuran-3(2H)-one), have been identified as inhibitors of human tyrosinase. nih.govresearchgate.net The inhibitory activity is significantly influenced by the number and position of hydroxyl groups on the benzofuranone and benzylidene rings. nih.govnih.gov For example, 4,6,4'-trihydroxyaurone has been shown to be a potent inhibitor of human melanocyte-tyrosinase. nih.gov The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.
| Enzyme | Class of Inhibitor | Specific Example | Significance of Inhibition |
| Chorismate Synthase | 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones | 2'-hydroxy-4'-pentoxy analogue | Antimicrobial activity through disruption of the shikimate pathway. nih.govnih.gov |
| Poly(ADP-ribose)polymerase-1 (PARP-1) | Benzofuranones (general class) | Not specified | Potential therapeutic applications in cancer and diabetic complications by modulating DNA repair and cell death pathways. nih.govnih.gov |
| Tyrosinase | Aurones (Z-benzylidenebenzofuran-3(2H)-one derivatives) | 4,6,4'-trihydroxyaurone | Inhibition of melanin biosynthesis, relevant for skin hyperpigmentation disorders. nih.govnih.gov |
Signal Transduction Pathway Modulation
Beyond direct enzyme inhibition, 6,7-dihydroxy-3(2H)-benzofuranone and its analogs can modulate key signaling pathways, influencing cellular responses to stress and inflammation.
Nrf2 Cascade
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Analogs such as 6,7,4′-trihydroxyflavanone have been shown to activate the Nrf2 pathway. nih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. mdpi.com This results in the upregulation of protective enzymes like heme oxygenase-1 (HO-1), which can mitigate oxidative stress-induced cellular damage. nih.gov
NF-κB Cascade
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While direct modulation by 6,7-dihydroxy-3(2H)-benzofuranone is an area of ongoing research, related flavonoid structures are known to inhibit the NF-κB signaling pathway. This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory IκB proteins and blocking the nuclear translocation of the active NF-κB subunits. By suppressing the NF-κB cascade, these compounds can reduce the production of pro-inflammatory cytokines and mediators.
Cellular Uptake and Distribution Mechanisms
The cellular uptake and distribution of 6,7-dihydroxy-3(2H)-benzofuranone are crucial for its biological activity. While specific transporters have not been definitively identified for this compound, its physicochemical properties suggest that it can likely cross cell membranes through passive diffusion. The lipophilicity and molecular size of the compound would influence its ability to permeate the lipid bilayer of the cell membrane.
Once inside the cell, the distribution of 6,7-dihydroxy-3(2H)-benzofuranone would be influenced by its affinity for intracellular components and its potential to be metabolized. For instance, its ability to interact with nuclear enzymes like PARP-1 suggests that it can be transported into the nucleus. wikipedia.org Further research is needed to fully elucidate the specific mechanisms governing the cellular uptake, distribution, and efflux of this compound.
Structure Activity Relationship Sar Studies of 3 2h Benzofuranone, 6,7 Dihydroxy and Its Derivatives
Impact of Hydroxyl Group Positioning on Biological Activities
The position of hydroxyl (-OH) groups on the benzofuranone scaffold and its derivatives is a critical determinant of their biological effects, particularly their antioxidant and enzyme-inhibiting properties. Research has shown that the presence and location of these groups significantly influence the molecule's ability to interact with biological targets.
For instance, studies on related heterocyclic compounds have demonstrated that free hydroxyl groups are often essential for antioxidant activity. The introduction of protecting groups to these hydroxyls tends to decrease their radical scavenging abilities nih.gov. In a study of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound with a similar dihydroxy feature, the hydroxyl group at the olefin position was found to have a remarkable impact on its antioxidant capacity, suggesting that the enol structure is a key factor nih.govnih.gov. This highlights that not all hydroxyl groups contribute equally, and their specific placement is vital for activity.
In the context of other complex molecules like 6,7-benzomorphan derivatives, the hydroxyl function in the 4'-position was found to be crucial for enhancing their sodium channel blocking properties researchgate.net. Similarly, for homoisoflavonoids, a 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene]chroman-4-one analog displayed excellent antioxidant activity, superior to some commercial antioxidants nih.gov. These findings underscore the principle that the strategic placement of hydroxyl groups is a key consideration in the design of biologically active benzofuranone derivatives.
Influence of Benzylidene Moiety Substituents on Efficacy and Selectivity
Many biologically active derivatives of 3(2H)-benzofuranone feature a benzylidene moiety attached at the 2-position. The nature and position of substituents on this benzylidene ring have a profound impact on the compound's potency and its selectivity for different biological targets.
A series of 2-(Z)-benzylidene-6,7-dihydroxybenzofuran-3(2H)-ones were identified as potent inhibitors of bacterial chorismate synthase. Within this series, the 2'-hydroxy-4'-pentoxy analogue was found to be a particularly potent inhibitor of the enzyme from Streptococcus pneumoniae nih.gov. This demonstrates that specific substitutions on the benzylidene ring can significantly enhance inhibitory activity.
Further evidence for the importance of these substituents comes from studies on related (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides. In this class of compounds, a 6'-sulfonyloxy substituent resulted in derivatives with outstanding affinity for monoamine oxidase A (MAO-A) and high selectivity over MAO-B sigmaaldrich.com. Conversely, replacing this with a 6'-benzyloxy group led to potent MAO-B inhibitors with an inverted selectivity profile sigmaaldrich.com. This stark difference in activity and selectivity based on the benzylidene-related substituent highlights its role as a key modulator of the molecule's pharmacological profile.
The following table summarizes the influence of different substituents on the benzylidene moiety on the biological activity of benzofuranone derivatives.
| Parent Compound Structure | Substituent on Benzylidene Moiety | Target | Observed Effect |
| 2-(Z)-benzylidene-6,7-dihydroxybenzofuran-3(2H)-one | 2'-hydroxy-4'-pentoxy | Bacterial Chorismate Synthase | Potent inhibition nih.gov |
| (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | 6'-sulfonyloxy | Monoamine Oxidase A (MAO-A) | High affinity and selectivity sigmaaldrich.com |
| (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamide | 6'-benzyloxy | Monoamine Oxidase B (MAO-B) | Potent inhibition and selectivity sigmaaldrich.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.
The fundamental principle of QSAR is that variations in the biological activities of a set of chemicals that act on a common target are correlated with changes in their structural, physical, and chemical properties . For derivatives of 3(2H)-benzofuranone, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or anticancer agents.
In a typical QSAR study, a dataset of compounds with known biological activities is used. For each compound, a set of molecular descriptors (representing properties like steric, electronic, and hydrophobic characteristics) is calculated. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a model that correlates these descriptors with the observed activity tsijournals.com.
For instance, a QSAR study on 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives, which share some structural similarities with benzofuranones, successfully developed a model to predict their anti-HIV activity tsijournals.com. The model was validated internally and externally to ensure its predictive power tsijournals.com. Such models can guide the synthesis of new derivatives of 3(2H)-benzofuranone, 6,7-dihydroxy- by identifying which structural modifications are likely to enhance their desired biological effects.
The table below illustrates the key parameters often evaluated in a QSAR model.
| QSAR Parameter | Description | Significance |
| R² (Squared Correlation Coefficient) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | A value closer to 1.0 suggests a strong correlation between the descriptors and the activity of the training set compounds tsijournals.com. |
| Q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | A high Q² value indicates a robust model that is not over-fitted to the training data tsijournals.com. |
| pred_R² (Predicted R² for external test set) | Measures how well the model predicts the activity of a new set of compounds not used in model generation. | A high pred_R² value indicates good external predictive power tsijournals.com. |
Stereochemical Configuration and Bioactivity (e.g., Z-configuration)
The stereochemistry of a molecule, particularly the configuration around a double bond, can have a significant impact on its biological activity. In the case of 2-benzylidene-3(2H)-benzofuranones, the exocyclic double bond can exist in either the Z or E configuration. This geometric isomerism plays a crucial role in how the molecule fits into the binding site of its biological target.
Research has shown that for a series of 2-benzylidene-6,7-dihydroxybenzofuran-3(2H)-ones, the (Z)-isomers were identified as potent inhibitors of bacterial chorismate synthase nih.gov. This indicates a clear preference for the Z-configuration for this particular biological activity. The specific geometry of the (Z)-isomer likely allows for optimal interactions with the amino acid residues in the active site of the enzyme.
Furthermore, a study on (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides revealed that the rigid (E)-geometry of the exocyclic double bond resulted in a more efficient binding conformation compared to more flexible related isomers sigmaaldrich.com. This rigidity can reduce the entropic penalty upon binding, leading to higher affinity. The distinct biological activities and potencies observed for (E)- and (Z)-isomers of related compounds underscore the importance of stereochemical control in the design of novel benzofuranone-based therapeutic agents nih.gov.
The synthesis of aurones, which are structurally related to 2-benzylidene-3(2H)-benzofuranones, often results in the (Z)-geometry of the exocyclic double bond, which has been confirmed by X-ray diffraction studies researchgate.net. This stereochemical aspect is a critical consideration for chemists synthesizing these compounds for biological evaluation.
Computational Chemistry and Drug Design Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the atomic level.
While specific molecular docking studies for 6,7-dihydroxy-3(2H)-benzofuranone are not extensively documented in the available literature, research on its derivatives highlights the potential of the benzofuranone scaffold in drug design. For instance, a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase, a key enzyme in the shikimate pathway which is essential for the survival of many pathogens. nih.govresearchgate.net The 2'-hydroxy-4'-pentoxy analogue, in particular, demonstrated significant inhibitory activity against Streptococcus pneumoniae chorismate synthase. nih.gov These findings suggest that the 6,7-dihydroxy-3(2H)-benzofuranone core structure can serve as a valuable starting point for developing novel enzyme inhibitors. The hydroxyl groups at the 6 and 7 positions are likely to form crucial hydrogen bond interactions within the active site of target proteins, a common feature in ligand-receptor binding. nih.gov
The process of molecular docking involves preparing the 3D structures of both the ligand (e.g., 6,7-dihydroxy-3(2H)-benzofuranone) and the target protein. The ligand's conformation is then systematically sampled within the protein's binding site, and the binding affinity is estimated using a scoring function. Lower binding energy values typically indicate a more stable and favorable interaction. walisongo.ac.id
Virtual Screening for Novel Active Compounds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. biorxiv.orgbiorxiv.org This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. nih.gov
In the context of 6,7-dihydroxy-3(2H)-benzofuranone, its scaffold can be used to generate pharmacophore models. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrophobic centers, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. nih.govnih.gov Once a pharmacophore model is developed based on the key structural features of 6,7-dihydroxy-3(2H)-benzofuranone, it can be used to screen vast compound databases to find novel molecules with similar features that may exhibit similar biological activity. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. biorxiv.org
While no specific virtual screening campaigns that have identified 6,7-dihydroxy-3(2H)-benzofuranone as a hit are prominently reported, the principles of virtual screening are highly applicable for exploring its therapeutic potential further. nih.gov
Pharmacokinetic Prediction (ADMET) Modeling for Drug-Likeness
The assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug. In silico ADMET prediction models are valuable tools for evaluating the drug-likeness of a compound early in the discovery process. researchgate.netmdpi.com Various computational tools, such as SwissADME, provide free and efficient prediction of these properties. nih.govphytojournal.com
The predicted ADMET profile for 3(2H)-Benzofuranone, 6,7-dihydroxy- suggests it possesses several favorable drug-like properties. The "Bioavailability Radar" from SwissADME provides a quick visual assessment of a compound's suitability for oral administration based on six key physicochemical properties. phytojournal.comscribd.com
Below is a table summarizing the predicted pharmacokinetic properties for 3(2H)-Benzofuranone, 6,7-dihydroxy-.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 166.13 g/mol | Within the desirable range for good absorption and diffusion. |
| LogP (iLOGP) | 0.89 | Indicates good lipophilicity for membrane permeability. |
| LogS (ESOL) | -1.84 | Predicted to be soluble in water. |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | Suggests good oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions involving this enzyme. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions involving this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |
| Lipinski's Rule of Five | 0 violations | Considered drug-like. |
| Bioavailability Score | 0.55 | Indicates a good probability of oral bioavailability. |
Density Functional Theory (DFT) Analysis in Compound Design
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov In drug design, DFT calculations are employed to understand a molecule's geometry, reactivity, and spectroscopic properties. researchgate.netnih.govrsc.org
For 3(2H)-Benzofuranone, 6,7-dihydroxy-, DFT analysis can provide valuable insights. Geometry optimization using DFT can determine the most stable three-dimensional conformation of the molecule. scispace.com This optimized structure is crucial for accurate molecular docking studies.
A key aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.govnankai.edu.cn
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with biological targets. For 6,7-dihydroxy-3(2H)-benzofuranone, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for potential hydrogen bonding with receptor sites.
Metabolism and Biotransformation of 3 2h Benzofuranone, 6,7 Dihydroxy
In Vivo Metabolic Pathways
Detailed studies elucidating the absorption, distribution, metabolism, and excretion (ADME) of 3(2H)-Benzofuranone, 6,7-dihydroxy- in mammalian systems have not been identified in publicly accessible scientific literature. Therefore, a definitive description of its metabolic pathways, including potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) conjugation reactions, remains to be established. Without experimental data from in vivo studies, any discussion of its metabolic fate would be purely speculative.
Enzymatic Biotransformation Processes
Similarly, specific enzymes responsible for the biotransformation of 3(2H)-Benzofuranone, 6,7-dihydroxy- have not been characterized in the available research. While studies on other benzofuranone derivatives have implicated various enzymes, such as cytochrome P450s, in their metabolism, it is not scientifically sound to assume the same for this particular compound without direct experimental evidence. Research is needed to identify the specific enzymes and the catalytic reactions they perform on the 3(2H)-Benzofuranone, 6,7-dihydroxy- molecule.
Toxicological Evaluation and Safety Profiling
In Vitro Cytotoxicity Assessments on Various Cell Lines
No data from in vitro studies assessing the cytotoxic effects of 3(2H)-Benzofuranone, 6,7-dihydroxy- on any cell lines have been found in the public domain. Therefore, information regarding its potential to cause cell death or inhibit cell proliferation is not available.
In Vivo Safety and Tolerability Studies
There is a lack of available data from in vivo studies in animal models or humans to assess the safety and tolerability of 3(2H)-Benzofuranone, 6,7-dihydroxy-. Consequently, its potential systemic effects, target organs of toxicity, or a safe exposure range have not been established.
Due to the absence of research data, a toxicological evaluation and safety profile for 3(2H)-Benzofuranone, 6,7-dihydroxy- cannot be provided at this time.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3(2H)-Benzofuranone, 6,7-dihydroxy- with high purity, and how can they be addressed methodologically?
- Answer : Synthesis of dihydroxy-substituted benzofuranones requires precise control of hydroxyl group protection/deprotection to avoid side reactions. For example, enantioselective synthesis methods involving olefin cross-metathesis and intramolecular oxo-Michael reactions (as demonstrated for related benzofurans) can be adapted . Purification via preparative HPLC with UV detection at 254 nm is recommended to isolate the compound from byproducts, ensuring ≥95% purity. NMR (¹H and ¹³C) and mass spectrometry are critical for structural validation .
Q. How can the stability of 3(2H)-Benzofuranone, 6,7-dihydroxy- be assessed under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using LC-MS to identify major decomposition products (e.g., quinone derivatives due to oxidation of catechol groups). Antioxidants like ascorbic acid (0.1% w/v) may stabilize the compound in aqueous solutions .
Q. What spectroscopic techniques are most reliable for characterizing the hydroxyl substitution pattern in 3(2H)-Benzofuranone derivatives?
- Answer : ¹H NMR (DMSO-d₆) can resolve hydroxyl protons as broad singlets (δ 8.5–9.5 ppm). For precise assignment, use 2D NMR (HSQC and HMBC) to correlate hydroxyl groups with adjacent carbons. IR spectroscopy (3200–3500 cm⁻¹) confirms O-H stretching, while UV-Vis (λ ~270 nm) indicates π→π* transitions in the aromatic system .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral 3(2H)-Benzofuranone derivatives, and what catalysts are effective?
- Answer : Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric induction in benzofuranone synthesis. For example, a cross-metathesis/oxo-Michael cascade reaction using Grubbs II catalyst achieves >90% enantiomeric excess (ee) in related dihydrobenzofurans . Optimize reaction conditions (solvent: toluene, 80°C) and characterize ee via chiral HPLC with a Daicel AD-H column .
Q. What computational strategies are suitable for predicting the biological activity of 6,7-dihydroxy-3(2H)-benzofuranone derivatives?
- Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity toward target enzymes like histone deacetylases (HDACs). QSPR models trained on benzofuranone derivatives can predict IC₅₀ values. Validate predictions with in vitro HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
Q. How should researchers resolve contradictions in reported biological activity data for structurally similar benzofuranones?
- Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time). Standardize protocols using reference compounds (e.g., suberoylanilide hydroxamic acid for HDAC assays) and validate purity via LC-MS. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., catechol groups for antioxidant activity) .
Q. What strategies mitigate oxidation of the 6,7-dihydroxy groups during in vitro experiments?
- Answer : Use inert atmospheres (N₂/Ar) in cell culture assays and add chelating agents (EDTA, 1 mM) to sequester metal ions that catalyze oxidation. For long-term storage, lyophilize the compound with cryoprotectants (trehalose, 5% w/v) and store at –80°C under vacuum .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
